molecular formula C15H14ClN B14300630 Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- CAS No. 113788-74-2

Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-

Cat. No.: B14300630
CAS No.: 113788-74-2
M. Wt: 243.73 g/mol
InChI Key: LHRNPAGCGAKBQK-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- is an organic compound with a complex structure that includes a benzenamine core substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the Schiff base. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenamine or chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinones, while reduction can regenerate the starting amine and aldehyde. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.

    Benzenamine, N-[(4-methylphenyl)methylene]-: Similar structure but with a methyl group on the phenyl ring instead of a chlorine atom.

    Benzenamine, 4,4’-methylenebis-: Contains two benzenamine units linked by a methylene bridge.

Uniqueness

Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)- is unique due to the specific combination of the 4-chlorophenyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

113788-74-2

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethylphenyl)methanimine

InChI

InChI=1S/C15H14ClN/c1-2-12-5-9-15(10-6-12)17-11-13-3-7-14(16)8-4-13/h3-11H,2H2,1H3

InChI Key

LHRNPAGCGAKBQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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